Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate

Description

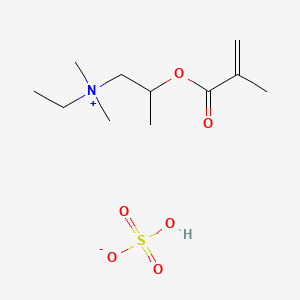

Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate (CAS: 40820-77-7; EC: 255-094-8) is a quaternary ammonium compound featuring a trimethylammonium group attached to a propyl chain. The propyl moiety is esterified with a 2-methyl-1-oxoallyl (methacryloyl) group, and the counterion is methyl sulphate. This compound was registered on 31/05/2018, as per regulatory listings .

Properties

CAS No. |

94086-95-0 |

|---|---|

Molecular Formula |

C11H23NO6S |

Molecular Weight |

297.37 g/mol |

IUPAC Name |

ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;hydrogen sulfate |

InChI |

InChI=1S/C11H22NO2.H2O4S/c1-7-12(5,6)8-10(4)14-11(13)9(2)3;1-5(2,3)4/h10H,2,7-8H2,1,3-6H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

LVXXCSLEOSZIDA-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C)CC(C)OC(=O)C(=C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate typically follows a multi-step process. The general method involves the reaction of trimethylamine with an alkylating agent containing the oxoallyl group. The key steps include:

Preparation of the Allylic Ether Intermediate :

- The allylic ether is synthesized by reacting an allylic alcohol with a suitable acid or base catalyst to introduce the oxoallyl group.

- This step ensures the formation of the reactive ether linkage required for subsequent reactions.

-

- Trimethylamine is reacted with the allylic ether intermediate in the presence of a methylating agent (e.g., dimethyl sulfate or methyl iodide).

- This step forms the quaternary ammonium center, which is crucial for the compound's surfactant properties.

-

- The final step involves introducing the sulphate counterion, typically through reaction with sulfuric acid or a sulfate salt.

- This enhances the compound's water solubility and stability.

Reaction Conditions

The synthesis requires precise control over reaction parameters to ensure high yield and purity:

| Parameter | Condition |

|---|---|

| Temperature | Moderate (40–80°C) to prevent decomposition of intermediates |

| Solvent | Polar solvents like methanol or ethanol are commonly used |

| Catalyst | Acidic catalysts (e.g., HCl or H2SO4) for etherification; none for quaternization |

| Reaction Time | Typically ranges from 3–8 hours depending on the scale |

| Purification | Crystallization or recrystallization from polar solvents |

Mechanistic Insights

The preparation involves two key mechanisms:

Nucleophilic Substitution (SN2) :

- In the quaternization step, trimethylamine acts as a nucleophile, attacking the electrophilic carbon in the allylic ether intermediate.

-

- The sulphate counterion is introduced through ionic exchange, stabilizing the positively charged ammonium group.

Optimization Strategies

To maximize yield and minimize side reactions:

- Use stoichiometric amounts of reactants to avoid excess unreacted materials.

- Employ inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

- Carefully monitor reaction progress using analytical techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Example Experimental Procedure

Below is an example procedure based on typical laboratory-scale synthesis:

- Dissolve allylic alcohol in methanol and add sulfuric acid dropwise while maintaining stirring at 50°C.

- After 2 hours, cool the mixture and add trimethylamine gas slowly under controlled conditions.

- Stir for an additional 4 hours at room temperature.

- Neutralize the reaction mixture with sodium hydroxide and extract the product using ethyl acetate.

- Purify by recrystallization from ethanol to obtain this compound as white crystals.

Key Research Findings

Studies have shown that:

- The use of dimethyl sulfate as a methylating agent increases reaction efficiency but requires careful handling due to toxicity.

- Reaction yields are typically in the range of 70–85%, depending on purification methods.

- The compound’s surfactant properties are enhanced by its quaternary ammonium structure, making it suitable for industrial applications.

Comparison with Similar Compounds

| Compound Name | Synthesis Methodology | Key Features |

|---|---|---|

| Trimethyl(2-(methylthio)propyl)ammonium chloride | Alkylation using methyl chloride | High thermal stability |

| Benzalkonium chloride | Alkylation with benzyl chloride | Widely used as a disinfectant |

| Cetyltrimethylammonium bromide | Reaction with cetyl bromide | Effective emulsifying agent |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: Nucleophilic substitution reactions can occur with reagents such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving cell membrane interactions and transport mechanisms.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate various biochemical pathways, leading to changes in cellular functions. Its trimethylammonium group plays a crucial role in binding to negatively charged sites on proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related quaternary ammonium salts, emphasizing differences in substituents, counterions, and inferred properties.

| Compound Name | CAS Number | Key Structural Features | Counterion | Applications/Properties | Reference |

|---|---|---|---|---|---|

| Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate | 40820-77-7 | Trimethylammonium, propyl chain with methacryloyloxy group | Methyl sulphate | Polymerizable surfactant; potential use in coatings or resins | |

| Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride | 51441-65-7 | Trimethylammonium, ethyl chain with stearate (C18) ester | Chloride | Surfactant; hydrophobic due to long alkyl chain | |

| Trimethyl[2-[(methacryloyl)oxy]ethyl]ammonium toluene-p-sulphonate | 70055-71-9 | Trimethylammonium, ethyl chain with methacryloyloxy group | Toluene-p-sulphonate | Enhanced thermal stability; bulky counterion may reduce solubility | |

| Ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulphate | 13223-03-5 | Ethyldimethylammonium, ethyl chain with methacryloyloxy group | Ethyl sulphate | Lower charge density than trimethyl analogues; possible use in mild surfactants | |

| (3-Chloro-2-hydroxypropyl)dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride | 30361-28-5 | Dimethylammonium with chloro-hydroxypropyl, ethyl chain with methacryloyloxy group | Chloride | Reactivity for crosslinking; antimicrobial potential due to Cl substituent | |

| Dimethyl2-[(2-methyl-1-oxoallyl)oxy]ethylammonium hydroxide | 66027-97-2 | Dimethylammonium with sulphopropyl, ethyl chain with methacryloyloxy group | Hydroxide | Zwitterionic properties; high water solubility for personal care formulations | |

| Diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | 4316-66-9 | Diethylmethylammonium, ethyl chain with methacryloyloxy group | Methyl sulphate | Polymerizable monomer; used in ion-exchange resins or adhesives |

Key Comparison Points

Substituent Effects :

- The trimethylammonium group in the target compound provides higher cationic charge density compared to ethyldimethyl or dimethyl analogues, enhancing interactions with negatively charged surfaces .

- Methacryloyloxy groups (present in all compounds except the stearate variant) enable polymerization, making these compounds useful in reactive coatings or hydrogels .

Counterion Influence :

- Methyl sulphate (target compound) and ethyl sulphate (CAS 13223-03-5) offer better solubility in polar solvents than chloride salts, which are prone to hydrolysis .

- Toluene-p-sulphonate (CAS 70055-71-9) imparts stability but may limit compatibility in aqueous systems due to its aromaticity .

Functional Group Diversity :

Biological Activity

Methyl 2-((2-methyl-1-oxoallyl)oxy)propyltrimethylammonium sulphate is a quaternary ammonium compound known for its diverse biological activities, particularly in antimicrobial applications and as a surfactant. This article explores its chemical properties, biological interactions, and relevant research findings.

- Molecular Formula : C11H23NO6S

- Molar Mass : Approximately 297.37 g/mol

- Structure : The compound features a trimethylammonium group and an allylic ether moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The positively charged trimethylammonium group facilitates binding to negatively charged components of cell membranes, leading to disruption of membrane integrity and function.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The antimicrobial mechanism is believed to involve membrane disruption, leading to cell lysis and death of the microorganisms .

Surfactant Properties

As a surfactant, this compound reduces surface tension in aqueous solutions, enhancing solubility and dispersion of hydrophobic substances. This property makes it useful in various applications, including:

- Cosmetic formulations

- Pharmaceuticals

- Agricultural products

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study :

- Surfactant Studies :

-

Toxicological Assessments :

- Safety evaluations indicated that while the compound exhibits strong antimicrobial properties, it also requires careful assessment regarding its cytotoxicity to human cells. Studies are ongoing to determine safe concentration levels for therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Efficacy | Surfactant Properties |

|---|---|---|---|

| This compound | C11H23NO6S | High against Gram-positive & Gram-negative bacteria | Effective |

| Trimethyl[1-methyl-2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulfate | C10H21NO6S | Moderate | Effective |

| 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulfate | C11H22NO4S | High against fungi | Effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.